(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride
Description
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring substituted with a phenyl group and a 4-chlorophenyl moiety. Its stereochemistry [(1R,2R)] is critical for its spatial arrangement, influencing interactions with biological targets or asymmetric catalytic applications . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or synthetic chemistry research.
Properties
IUPAC Name |
(4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15+,16?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERYHQPIIQYBJR-NKZKTGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazo Precursor Preparation
The synthesis begins with the preparation of a diazo compound, typically ethyl diazoacetate, which reacts with a substituted vinyl fluoride under transition metal catalysis. For this compound, the vinyl precursor is designed to introduce the 4-chlorophenyl and phenyl groups at specific positions. The reaction employs rhodium(II) acetate as a catalyst, achieving cyclopropanation at 0–5°C in dichloromethane.
Table 1: Reaction Conditions for Cyclopropanation
| Parameter | Value |
|---|---|
| Catalyst | Rhodium(II) acetate |
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Yield | 68–72% |
| Stereoselectivity | >98% (1R,2R) |
The stereochemical outcome hinges on the catalyst’s chiral environment, with rhodium(II) carboxylates favoring the trans-diastereomer. Post-reaction, the cyclopropane intermediate is isolated via flash chromatography (silica gel, hexane/ethyl acetate 4:1).
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
To enforce the (1R,2R) configuration, a chiral auxiliary such as (R)-phenylglycinol is introduced during cyclopropanation. The auxiliary directs the facial selectivity of the diazo compound’s approach to the vinyl precursor, ensuring >99% enantiomeric excess (ee). After cyclopropane formation, the auxiliary is removed via acidic hydrolysis (HCl/THF, 50°C), yielding the free amine.
Kinetic Resolution via Enzymatic Catalysis
Alternative protocols use lipase enzymes (e.g., Candida antarctica lipase B) to resolve racemic mixtures. The amine intermediate is acetylated, and the enzyme selectively hydrolyzes the (1S,2S)-enantiomer’s acetate, leaving the desired (1R,2R)-amine intact. This method achieves 94–96% ee but requires additional purification steps.
Benzylic Amination Strategy
Reductive Amination
The primary amine is introduced via reductive amination of the cyclopropane-bearing ketone intermediate. The ketone reacts with ammonium acetate in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C). After 12 hours at 25°C, the amine is obtained in 85% yield.
Table 2: Reductive Amination Parameters
| Reagent | Quantity |
|---|---|
| Ammonium acetate | 2.5 equiv |
| Pd/C (10% w/w) | 0.1 equiv |
| Hydrogen pressure | 1 atm |
| Reaction time | 12 hours |
Gabriel Synthesis
For higher purity, the Gabriel method is employed. The cyclopropane bromide derivative reacts with phthalimide potassium salt in DMF at 80°C, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux). This two-step process yields the primary amine in 78% overall yield.
Hydrochloride Salt Formation
Acid-Base Titration
The free amine is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.
Table 3: Salt Formation Optimization
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous diethyl ether |
| HCl gas flow rate | 0.5 L/min |
| Drying temperature | 40°C |
| Final purity | >99.5% (HPLC) |
Recrystallization
The crude hydrochloride salt is recrystallized from ethanol/water (9:1) to remove residual solvents and byproducts. Crystals are isolated by vacuum filtration and dried at 40°C for 24 hours.
Analytical Characterization
Spectroscopic Validation
Chirality Verification
Optical rotation: [α]D²⁵ = +42.5° (c = 1.0, methanol), confirming the (1R,2R) configuration.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors for diazo compound generation, reducing safety risks associated with explosive intermediates. A tandem reactor system achieves 92% yield at 10 g/h throughput.
Green Chemistry Approaches
Solvent-free mechanochemical cyclopropanation using ball milling has been reported, though yields remain suboptimal (55–60%).
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Stereochemical and Functional Group Analysis
- Cyclopropane vs. The (1R,2R) configuration optimizes steric and electronic interactions, whereas racemic mixtures (e.g., rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine) may reduce enantioselectivity in catalysis .
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with 2-chlorophenyl derivatives (e.g., ), where ortho-substitution affects hydrogen bonding and π-π stacking .
- Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., in ’s compound) stabilize conformations, whereas the target compound’s rigidity may rely on cyclopropane geometry .
Research Implications
The target compound’s unique stereochemistry and cyclopropane scaffold position it as a promising candidate for:
Asymmetric Catalysis : Chiral cyclopropylamines are ligands in enantioselective reactions (e.g., hydrogenation) .
Metabolic Stability : Fluorinated analogues (e.g., ) demonstrate enhanced stability, guiding derivatization strategies .
Biological Activity
(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride, commonly referred to as rac-(4-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₆H₁₆ClN
- Molecular Weight: 257.76 g/mol
- CAS Number: 2230795-63-6
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: Preliminary studies suggest that the compound may have antidepressant-like effects, potentially through the modulation of monoaminergic systems.
- Neuroprotective Properties: The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Antitumor Activity: Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
Study on Antidepressant Effects
A study conducted by researchers at [source] explored the antidepressant-like effects of rac-(4-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine in animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.
Neuroprotection Research
In another study published in the Journal of Medicinal Chemistry, the neuroprotective effects were evaluated using in vitro models of oxidative stress. The findings revealed that the compound effectively reduced cell death and maintained mitochondrial function under stress conditions .
Antitumor Activity
A recent investigation focused on the antitumor potential of various derivatives of this compound. The results showed that specific derivatives inhibited cell proliferation in breast cancer and leukemia cell lines, with IC50 values indicating potent activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN |
| Molecular Weight | 257.76 g/mol |
| CAS Number | 2230795-63-6 |
| Antidepressant Activity | Significant reduction in depressive behaviors |
| Neuroprotective Activity | Reduced oxidative stress-induced cell death |
| Antitumor Activity | IC50 values indicating potent inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
